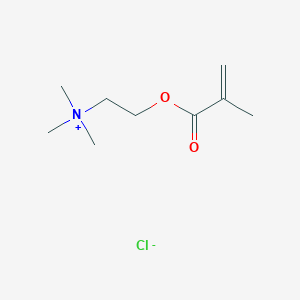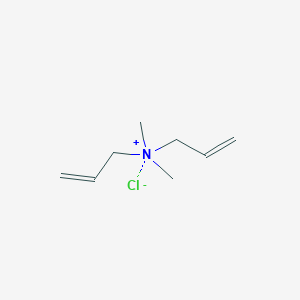
4-Hydroxydiphenylamine
概要
説明
Synthesis Analysis
The synthesis of compounds closely related to 4-Hydroxydiphenylamine involves several chemical processes and starting materials. For example, 4-aminodiphenylamine can be synthesized through the hydrogenation of 4-nitrosodiphenylamine using a Ni catalyst instead of a noble metal catalyst, highlighting the influence of catalysts, temperature, pressure, and reactant concentration on the yield and efficiency of the synthesis process (Lu Kang-le, 2005).
Molecular Structure Analysis
The molecular structure of compounds analogous to this compound is crucial for understanding their chemical behavior and interactions. For instance, the structural analysis of derivatives synthesized from 4-hydroxycoumarin reveals the importance of intramolecular interactions, such as hydrogen bonding, in determining stability and reactivity (Dimić et al., 2022).
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, demonstrating diverse reactivity patterns. For example, the study of N—H and O—H bond dissociation energies in this compound and its radicals provides insights into its reactivity and the influence of structural elements on bond strength (V. Varlamov, 2004).
科学的研究の応用
Environmental Biomarker in Aquatic Ecosystems :
- 4-Hydroxydiphenylamine, in the form of 2-nitro-4'-hydroxydiphenylamine, was studied for its effects on the induction of HSP70 (a stress protein) in the livers and brains of Carassius auratus (Goldfish). The study indicated that the compound could serve as a sensitive and rapid indicator of environmental stress, suggesting its potential as an environmental biomarker in aquatic ecosystems (Shen Hua et al., 2005).
Chemical Reactions and Bond Energies :
- Research on the N—H and O—H bond dissociation energies in this compound and its radicals was conducted. Understanding these energies is crucial for chemical synthesis and the study of reaction mechanisms, making this compound an important compound for chemical research and education (Varlamov, 2004).
Encapsulation and Chemoselectivity :
- In a study focusing on molecular cages, this compound was used as a substrate. The compound was encapsulated within networked molecular cages, and its behavior upon exposure to other chemicals was observed. The study provided insights into the chemoselective behavior of the compound and its potential applications in molecular chemistry and material sciences (Inokuma et al., 2011).
Electrochemical Analysis :
- The compound was also studied using cyclic voltammetry at a porous carbon felt electrode. The research demonstrated the high sensitivity of this method for detecting this compound, which could have implications for various analytical applications in chemistry and environmental sciences (Uchiyama et al., 1997).
Metabolism in Organisms :
- The metabolism of diphenylamine, from which this compound is a significant metabolite, was examined in rats, rabbits, and humans. Understanding its metabolic pathways is important for assessing its safety, pharmacokinetics, and potential therapeutic applications (Alexander et al., 1965).
Cytotoxicity and Environmental Toxicity :
- Studies have also been conducted on the cytotoxicity of 2-nitro-4'-hydroxydiphenylamine to various cells and its toxicity to aquatic organisms like Daphnia magna and zebrafish embryos. These studies are crucial for understanding the environmental impact and potential health risks associated with the compound (Liu et al., 2008; Liu et al., 2007).
Safety and Hazards
4-Hydroxydiphenylamine is toxic in contact with skin and causes serious eye damage. It also causes skin irritation and may cause respiratory irritation .
Relevant Papers One relevant paper discusses the N—H and O—H bond dissociation energies in this compound and its phenoxyl and aminyl radicals . Another paper provides insights into 6PPD Quinone Formation from 6PPD Photodegradation in Water Environment .
作用機序
Target of Action
4-Hydroxydiphenylamine, also known as 4-(phenylamino)phenol, is an aromatic amine organic compound . It is a transformation product of the substituted p-phenylenediamine and antiozonant 6-PPD . It is also a biotransformation product of 6-PPD in zebrafish embryos and an active metabolite of the antioxidant and pesticide diphenylamine . The primary targets of this compound are carbon radicals .
Mode of Action
This compound interacts with its targets, the carbon radicals, by scavenging them . This interaction is concentration-dependent . The compound’s ability to scavenge carbon radicals contributes to its antioxidant activity .
Biochemical Pathways
It is known that the compound plays a role in oxidative stress and reactive species pathways . By scavenging carbon radicals, this compound can potentially mitigate oxidative stress .
Pharmacokinetics
It is known that the compound is soluble in ethanol and pbs (ph 72) , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the scavenging of carbon radicals . This can potentially reduce oxidative stress and damage in cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found in tire wear particles, roadway runoff, and roadway-impacted creeks These environmental occurrences suggest that the compound’s action and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals
特性
IUPAC Name |
4-anilinophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMYKSFKOOQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037739 | |
| Record name | 4-Anilinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxydiphenylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
122-37-2 | |
| Record name | 4-Hydroxydiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxydiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Anilinophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Anilinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-anilinophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYK489T98N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxydiphenylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73 °C | |
| Record name | 4-Hydroxydiphenylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)










